molecular formula C8H8O3 B3431374 Methyl salicylate CAS No. 68917-50-0

Methyl salicylate

Cat. No.: B3431374
CAS No.: 68917-50-0
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate, also known as oil of wintergreen, is an organic ester naturally produced by many species of plants, particularly wintergreens. It is a colorless to yellow or reddish liquid with a characteristic odor and taste of wintergreen. This compound is widely used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl salicylate is synthesized through the esterification of salicylic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction involves heating the mixture under reflux conditions for several hours. The product is then purified by distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of salicylic acid with methanol using a continuous process. The reaction is carried out in large reactors equipped with reflux condensers and distillation columns to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Methyl salicylate acts as a counter-irritant by stimulating the superficial afferent nerves from the same spinal segment that supplies the underlying painful muscles. This stimulation causes vasodilation in that spinal segment, reducing the cause of pain in the deeper muscles . Additionally, it inhibits cyclooxygenase, reducing the formation of prostaglandins and causing platelet dysfunction .

Comparison with Similar Compounds

Methyl salicylate is structurally similar to salicylic acid, with the main difference being the esterification of the carboxyl group with methanol. Other similar compounds include:

This compound is unique in its dual role as a flavoring agent and a topical analgesic, making it versatile in both medical and industrial applications .

Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
Record name METHYL SALICYLATE
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl salicylate
Reactant of Route 6
Reactant of Route 6
Methyl salicylate

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